2-Amino-4-iodo-6-methoxypyrimidine

Übersicht

Beschreibung

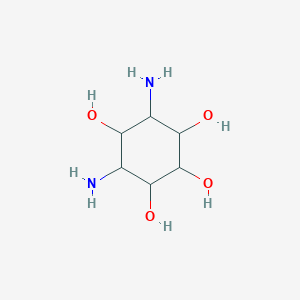

2-Amino-4-iodo-6-methoxypyrimidine is a derivative of the pyrimidine family, a class of organic compounds with a heterocyclic aromatic ring structure composed of nitrogen and carbon atoms. Pyrimidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and material science due to their diverse biological activities and chemical properties.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the substitution of halogen groups, such as iodine, and the introduction of functional groups like methoxy. In one study, the Heck coupling of methyl 2-acetamidoacrylate to 4-methoxybenzyl protected 2-amino-5-iodopyrimidine was employed, followed by Rh(I)-catalyzed asymmetric hydrogenation to afford a chiral protected amino acid . Another synthesis approach involved the reaction of 2-amino-4-chloro-6-methoxypyrimidine with sodium thiomethylate, yielding 2-amino-4-methoxy-6-methylthiopyrimidine with a high purity and yield under optimized conditions .

Molecular Structure Analysis

The molecular structure and vibrational insights of related compounds, such as 2-amino-4-methoxy-6-methylpyrimidine (AMMP) and 2-amino-4-chloro-6-methoxypyrimidine (ACMP), have been studied using density functional theory (DFT) and various spectroscopic methods. These studies provide essential facts about the optimized geometry, atomic charges, and vibrational frequencies of the molecules . The crystal structure of 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate, a related compound, was characterized by single-crystal X-ray diffraction, revealing a one-dimensional chained structure formed by hydrogen bond interactions .

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives is influenced by the presence of substituents on the ring. For instance, the hydrogen bonding and amino-imino tautomerization of amino-methoxypyrimidines with acetic acid have been investigated, showing the formation of dual hydrogen-bonded complexes and the influence of the methoxy group on the tautomerization process . Additionally, the synthesis of 5-substituted 2-amino-4,6-dichloropyrimidines from their dihydroxy counterparts demonstrated the potential for chemical modification and the discovery of novel compounds with biological activity .

Physical and Chemical Properties Analysis

The solubility of 2-amino-4-chloro-6-methoxypyrimidine in various organic solvents has been studied, providing insights into the compound's physical properties and the influence of temperature on its solubility. The study utilized high-performance liquid chromatography analysis and found that solubility increased with temperature and varied across different solvents . The spectroscopic properties, including infrared, Raman, NMR, and UV spectra, of related compounds have also been analyzed, contributing to the understanding of their physical and chemical characteristics .

Wissenschaftliche Forschungsanwendungen

Synthetic Innovations

2-Amino-4-methoxypyrimidine, a close relative of 2-Amino-4-iodo-6-methoxypyrimidine, has been prepared through methoxylation and chlorination reactions starting from isocytosine. This process has been optimized for industrial production due to its low cost, easy process, and high yields, making it significant in synthetic chemistry (Ju Xiu-lian, 2009).

Solubility Studies

The solubility of 2-Amino-4-chloro-6-methoxypyrimidine in various organic solvents has been studied, providing crucial information for its application in different chemical environments (Ganbing Yao et al., 2017).

Photophysical Properties

Research on the hydrogen bonding and amino-imino tautomerization of 2-amino-4-methoxypyrimidine has been conducted, contributing to our understanding of its photophysical properties and potential applications in photochemistry (T. Kitamura et al., 2007).

Luminescence Properties

The luminescence properties of 4-amino-2-methoxypyrimidine have been explored, revealing insights into its potential use in fluorescence and photobiological applications (A. G. Szabo & K. Berens, 1975).

Synthesis of Derivatives

The synthesis of derivatives like 2-amino-4-methoxy-6-methylthiopyrimidine from 2-amino-4-chloro-6-methoxypyrimidine has been studied, highlighting its versatility as a precursor for various chemical compounds (Yin Dulin, 2005).

Spectroscopic Analysis

Detailed spectroscopic analysis including infrared, Raman, NMR, and UV spectra of 2-amino-4-chloro-6-methoxypyrimidine has provided essential structural and vibrational insights into the compound (Z. Cinar et al., 2013).

Antimicrobial Activity

Research into the synthesis of pyrimidine derivatives, including 2-amino-4-chloro-6-methoxypyrimidine, has shown potent antibacterial and antifungal activity, suggesting its potential use in medical and pharmaceutical applications (W. Al-Masoudi et al., 2015).

Safety And Hazards

The compound is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), and H318 (Causes serious eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

4-iodo-6-methoxypyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6IN3O/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUIKPWOPKWOHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6IN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50550540 | |

| Record name | 4-Iodo-6-methoxypyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-iodo-6-methoxypyrimidine | |

CAS RN |

100594-13-6 | |

| Record name | 4-Iodo-6-methoxypyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[a]pyrene-4,5-dione](/img/structure/B110918.png)

![6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B110974.png)